molecular formula C22H31NO3 B3008215 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 405077-82-9

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B3008215
CAS RN: 405077-82-9
M. Wt: 357.494
InChI Key: GUXCALMZVCVBKO-UHFFFAOYSA-N
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Description

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as ADEA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. ADEA has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further research.

Mechanism Of Action

The mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to bind to the dopamine transporter, which could explain its potential use in Parkinson's disease. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase pain threshold in animal models, suggesting its potential use as an analgesic. 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce inflammation in animal models, which could have implications for the treatment of inflammatory diseases. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation of using 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments is its limited solubility in water, which could affect its bioavailability.

Future Directions

There are several future directions for research on 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is its potential use as a treatment for Parkinson's disease, given its activity as a dopamine transporter inhibitor. Additionally, further research is needed to fully understand the mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and its potential use as an analgesic and anti-inflammatory agent. Finally, more research is needed to explore the anticancer activity of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction of 2-adamantanone with 3,4-dimethoxyphenethylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography. This method has been used successfully to produce 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in high yields.

Scientific Research Applications

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. It has also been investigated for its activity as a dopamine transporter inhibitor, which could have implications for the treatment of Parkinson's disease. Additionally, 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have anticancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-25-19-4-3-15(10-20(19)26-2)5-6-23-21(24)14-22-11-16-7-17(12-22)9-18(8-16)13-22/h3-4,10,16-18H,5-9,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCALMZVCVBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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